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Compound of Interest

Compound Name: Mthfd2-IN-1

Cat. No.: B12388044 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with MTHFD2

inhibitors for in vivo delivery. The information is based on published data for potent and

selective MTHFD2 inhibitors, with a focus on DS18561882 as a representative compound due

to the availability of detailed experimental data.

Frequently Asked Questions (FAQs)
Q1: What is MTHFD2 and why is it a target for cancer therapy?

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme involved in

one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and amino

acids, which are essential for rapidly proliferating cells. MTHFD2 is highly expressed in many

cancer cells but is largely absent in healthy adult tissues, making it an attractive and selective

target for anticancer therapies.[1][2][3][4][5][6] Inhibition of MTHFD2 can disrupt cancer cell

metabolism, leading to reduced proliferation, migration, and invasion, and can even induce cell

death.[2][4][7]

Q2: I am having trouble dissolving the MTHFD2 inhibitor for my in vivo study. What are the

recommended solvents and formulation protocols?

For the potent MTHFD2 inhibitor DS18561882, several formulation protocols have been

successfully used for in vivo oral administration.[8] If you are experiencing precipitation or
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phase separation, gentle heating and/or sonication can help with dissolution.[8] It is also

recommended to use freshly opened, high-purity solvents.

Here are some established protocols:

Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and

45% Saline. This method has been shown to yield a clear solution at a concentration of 2.5

mg/mL, though it may require sonication.[8]

Protocol 2: A formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has also

achieved a clear solution at 2.5 mg/mL with the aid of sonication.[8]

Protocol 3: For oral gavage, a suspension can be made in a 0.5% (w/v) methyl cellulose 400

solution.[8] Another study used a vehicle of 1% hydroxyethylcellulose, 0.25% Tween 80, and

0.05% antifoam for oral administration.[9]

Q3: What is a typical starting dose and administration schedule for an MTHFD2 inhibitor in a

mouse xenograft model?

For DS18561882, oral administration at doses of 30, 100, or 300 mg/kg, administered twice

daily, has been shown to inhibit tumor growth in a dose-dependent manner in mice.[8] At 300

mg/kg, tumor growth was significantly inhibited.[8] Another study involving intravenous

administration of a different MTHFD2 inhibitor in mice used a dose of 15 mg/kg.[10] It is always

recommended to perform a dose-response study to determine the optimal dose for your

specific model and experimental conditions.

Q4: What are the expected pharmacokinetic properties of a potent MTHFD2 inhibitor like

DS18561882?

DS18561882 has demonstrated a good oral pharmacokinetic profile.[8][11] In mice, after oral

administration, it exhibits a half-life of approximately 2.2-2.3 hours.[8] Another potent MTHFD2

inhibitor administered intravenously at 2 mg/kg in mice showed a longer half-life of 6.5 hours.

[10]
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Issue Possible Cause Recommended Solution

Precipitation of the compound

in the formulation vehicle.

- Low solubility of the inhibitor

in the chosen vehicle.- The

concentration is too high.-

Improper mixing or

temperature.

- Try the alternative formulation

protocols listed in the FAQs,

such as those using co-

solvents like PEG300 and

Tween-80 or a cyclodextrin-

based vehicle.[8]- Reduce the

final concentration of the

inhibitor.- Use gentle heating

and sonication to aid

dissolution.[8]- Prepare fresh

formulations before each use.

Inconsistent or low drug

exposure in plasma after oral

administration.

- Poor oral bioavailability.-

Rapid metabolism.- Issues with

the gavage technique.

- Consider using a formulation

known to enhance oral

absorption, such as a lipid-

based or amorphous solid

dispersion.[12]- Evaluate

different administration routes,

such as intravenous or

intraperitoneal injection, if oral

delivery proves challenging.

[10]- Ensure proper gavage

technique to avoid accidental

administration into the lungs.

Lack of in vivo efficacy despite

good in vitro activity.

- Insufficient drug

concentration at the tumor

site.- Rapid clearance of the

compound.- Development of

resistance mechanisms.

- Increase the dose or dosing

frequency based on

pharmacokinetic data.[8]-

Analyze drug concentration in

tumor tissue to confirm target

engagement.- Investigate

potential resistance pathways

in your cancer model.

Observed toxicity or adverse

effects in the animals.

- The dose is too high.- Off-

target effects of the inhibitor.-

Vehicle-related toxicity.

- Reduce the administered

dose.- Include a vehicle-only

control group to assess any
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effects of the formulation

itself.- Monitor the animals

closely for signs of toxicity,

such as weight loss or

changes in behavior.[10]

Quantitative Data Summary
Table 1: In Vitro Potency of MTHFD2 Inhibitors

Compound Target IC50 (µM) Cell Line GI50 (µM)

DS18561882 MTHFD2 0.0063[8] MDA-MB-231 0.140[8]

DS18561882 MTHFD1 0.57[8]

Compound [I] MTHFD2 0.066[10] MOLM-14 0.720[10]

Compound [I] MTHFD1 1.790[10]

LY345899 MTHFD1 0.096[13]

LY345899 MTHFD2 0.663[13]

TH9619 MTHFD1/2 0.047[13]

Table 2: Pharmacokinetic Parameters of MTHFD2 Inhibitors in Mice

Compound Dose & Route Cmax (µg/mL) T1/2 (hours) AUC (µg·h/mL)

DS18561882 30 mg/kg, oral 11.4[8] 2.21[8] 64.6[8]

DS18561882 100 mg/kg, oral 56.5[8] 2.16[8] 264[8]

DS18561882 300 mg/kg, oral 90.1[8] 2.32[8] 726[8]

Compound [I] 2 mg/kg, IV - 6.5[10] 2.702[10]

Experimental Protocols
Protocol: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
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This protocol is a generalized procedure based on studies with the MTHFD2 inhibitor

DS18561882.[8]

Cell Implantation:

Harvest cancer cells (e.g., MDA-MB-231 human breast cancer cells) from culture.

Resuspend the cells in a suitable medium, such as a 1:1 mixture of medium and Matrigel.

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of

immunocompromised mice (e.g., female BALB/c nude mice).

Tumor Growth and Grouping:

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x

Width^2).

When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into

treatment and control groups.

Drug Formulation and Administration:

Prepare the MTHFD2 inhibitor formulation. For example, suspend DS18561882 in a 0.5%

(w/v) methyl cellulose 400 solution.[8]

Prepare the vehicle control using the same formulation without the active compound.

Administer the inhibitor or vehicle to the respective groups via oral gavage at the desired

dose and schedule (e.g., 300 mg/kg, twice daily).

Monitoring and Endpoint:

Measure tumor volume and body weight regularly (e.g., twice a week).

Continue treatment for a specified period (e.g., 21 days) or until tumors in the control

group reach a predetermined endpoint.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological analysis, or biomarker studies).
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Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
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Caption: Workflow for an in vivo xenograft study.
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Issue: Lack of In Vivo Efficacy

Is the compound stable in the formulation?

Is there sufficient plasma exposure (PK)?

Yes
Reformulate: Use co-solvents,
change vehicle, prepare fresh.

No

Is the dose high enough?

Yes
Increase dose or dosing frequency.
Consider alternative route (e.g., IV).

No

Conduct dose-response study.
Analyze tumor drug concentration.

No

Efficacy Achieved

Yes

Click to download full resolution via product page

Caption: Troubleshooting logic for lack of in vivo efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer
Therapy? [frontiersin.org]

3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial
folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

7. pubs.acs.org [pubs.acs.org]

8. medchemexpress.com [medchemexpress.com]

9. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and
Function - PMC [pmc.ncbi.nlm.nih.gov]

10. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML
models | BioWorld [bioworld.com]

11. pubs.acs.org [pubs.acs.org]

12. contractpharma.com [contractpharma.com]

13. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Technical Support Center: MTHFD2 Inhibitors for In
Vivo Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388044#mthfd2-in-1-formulation-for-in-vivo-
delivery]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12388044?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/336748025_Discovery_of_a_Potent_Selective_and_Orally_Available_MTHFD2_Inhibitor_DS18561882_with_in_Vivo_Antitumor_Activity
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00658/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00658/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106362/
https://aacrjournals.org/cancerres/article/84/1/9/731822/Targeting-MTHFD2-to-Exploit-Cancer-Specific
https://pmc.ncbi.nlm.nih.gov/articles/PMC4884922/
https://aacrjournals.org/cancerres/article/77/4/937/623191/Crystal-Structure-of-the-Emerging-Cancer-Target
https://pubs.acs.org/doi/10.1021/acsptsci.0c00223
https://www.medchemexpress.com/ds18561882.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8755618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8755618/
https://www.bioworld.com/articles/716214-potent-selective-mthfd2-inhibitor-shows-favorable-pk-and-antitumor-efficacy-in-aml-models?v=preview
https://www.bioworld.com/articles/716214-potent-selective-mthfd2-inhibitor-shows-favorable-pk-and-antitumor-efficacy-in-aml-models?v=preview
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01113
https://www.contractpharma.com/overcoming-the-small-molecule-bioavailability-challenge/
https://www.medchemexpress.com/Targets/methylenetetrahydrofolate-dehydrogenase-mthfd.html
https://www.benchchem.com/product/b12388044#mthfd2-in-1-formulation-for-in-vivo-delivery
https://www.benchchem.com/product/b12388044#mthfd2-in-1-formulation-for-in-vivo-delivery
https://www.benchchem.com/product/b12388044#mthfd2-in-1-formulation-for-in-vivo-delivery
https://www.benchchem.com/product/b12388044#mthfd2-in-1-formulation-for-in-vivo-delivery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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